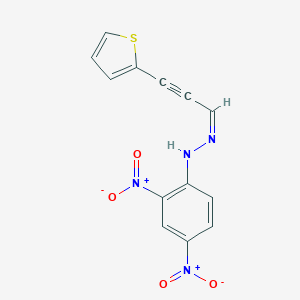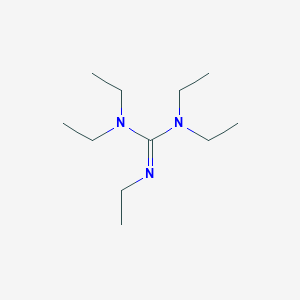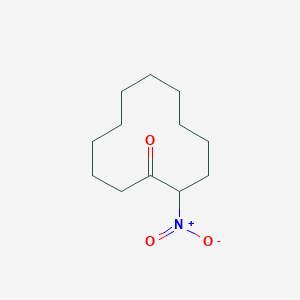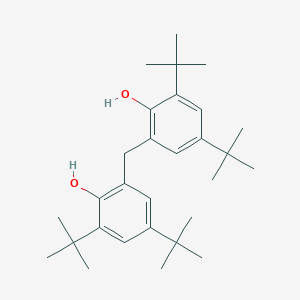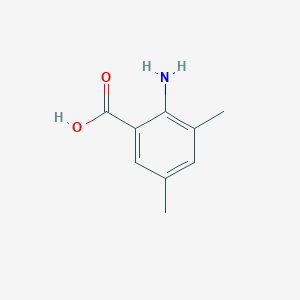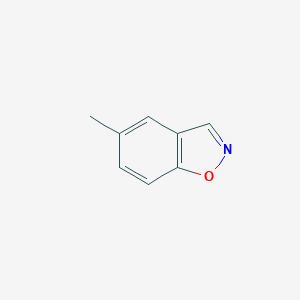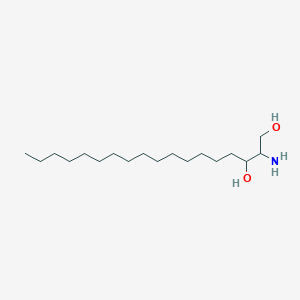
2-氨基十八烷-1,3-二醇
描述
科学研究应用
2-Aminooctadecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex sphingolipids.
Biology: Plays a role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the production of cosmetics and pharmaceuticals
作用机制
Target of Action
The primary target of 2-Aminooctadecane-1,3-diol, also known as D-Erythro-dihydrosphingosin, is the enzyme cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the release of arachidonic acid, a key mediator in the inflammatory response .
Mode of Action
2-Aminooctadecane-1,3-diol interacts with its target, cPLA2α, by directly inhibiting its activity . This inhibition results in a decrease in the release of arachidonic acid .
Biochemical Pathways
The inhibition of cPLA2α by 2-Aminooctadecane-1,3-diol affects the arachidonic acid pathway. Under normal conditions, cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized to produce various eicosanoids, which are potent mediators of inflammation. By inhibiting cPLA2α, 2-Aminooctadecane-1,3-diol reduces the production of these inflammatory mediators .
Pharmacokinetics
As a lipophilic compound with a molecular weight of 301508 , it is likely to have good absorption and distribution within the body
Result of Action
The inhibition of cPLA2α by 2-Aminooctadecane-1,3-diol leads to a decrease in the release of arachidonic acid . This results in a reduction in the production of eicosanoids, thereby potentially reducing inflammation.
Action Environment
The action of 2-Aminooctadecane-1,3-diol can be influenced by various environmental factors. For instance, the presence of other compounds, such as ionomycin and C2-ceramide, can affect the release of arachidonic acid Additionally, factors such as pH, temperature, and the presence of other proteins or lipids can potentially influence the activity and stability of 2-Aminooctadecane-1,3-diol
生化分析
Biochemical Properties
2-Aminooctadecane-1,3-diol plays a significant role in biochemical reactions. It directly inhibits cytosolic phospholipase A2α (cPLA2α) activity . This interaction with cPLA2α, an enzyme involved in the release of arachidonic acid from cell membrane phospholipids, suggests that 2-Aminooctadecane-1,3-diol may have a role in regulating inflammatory responses .
Cellular Effects
Its ability to inhibit cPLA2α suggests that it may influence cell function by modulating the release of arachidonic acid, a key player in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Aminooctadecane-1,3-diol exerts its effects through binding interactions with biomolecules such as cPLA2α . By inhibiting this enzyme, it can potentially influence changes in gene expression and other downstream effects.
Metabolic Pathways
2-Aminooctadecane-1,3-diol is involved in the sphingolipid metabolic pathway . Sphingolipids are a complex class of lipids that play integral roles in small- and large-scale body functions, including participation in membrane domains and signaling, cell proliferation, death, migration, and invasiveness, inflammation, and central nervous system development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminooctadecane-1,3-diol typically involves the reduction of sphingosine or the hydrogenation of sphingolipids. One common method is the reduction of 3-ketodihydrosphingosine, which is formed by the condensation of serine with palmitoyl-CoA . This reduction is usually carried out using a NADPH-dependent reductase .
Industrial Production Methods
Industrial production of 2-aminooctadecane-1,3-diol often involves the extraction and purification from natural sources such as animal tissues or microbial fermentation processes. The compound can also be synthesized through chemical methods involving the reduction of sphingosine derivatives .
化学反应分析
Types of Reactions
2-Aminooctadecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of N-substituted derivatives.
相似化合物的比较
Similar Compounds
Sphingosine: 2-amino-4-trans-octadecene-1,3-diol.
Phytosphingosine: 2-aminooctadecane-1,3,4-triol.
Dihydrosphingosine: 2-aminooctadecane-1,3-diol
Uniqueness
2-Aminooctadecane-1,3-diol is unique due to its specific structure and role in sphingolipid metabolism. Unlike sphingosine, it lacks a double bond, making it more saturated and less reactive. Compared to phytosphingosine, it has one less hydroxy group, which affects its solubility and biological activity .
属性
IUPAC Name |
2-aminooctadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860166 | |
| Record name | 2-Aminooctadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13552-09-5, 3102-56-5 | |
| Record name | 2-Amino-1,3-octadecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminooctadecane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminooctadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminooctadecane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic approaches are available for producing D-erythro-sphinganine in the laboratory?
A1: One successful approach utilizes a commercially available starting material, N-tert-butyloxycarbonyl-L-serine methyl ester. [] This method leverages the stereoselective reaction of a protected L-serine derivative with dimethylsulfoxonium methylide to create an α-amino epoxide with an anti-configuration. This specific configuration is crucial as it aligns with the (2S,3R) stereochemistry present in the 2-amino-1,3-diol polar head group of D-erythro-sphinganine. This synthetic route boasts a commendable 68% overall yield based on the initial L-serine material. [] Another study details "short asymmetric syntheses" of both D-erythro-sphinganine and its C(2)-epimer. [] While the abstract doesn't elaborate on the specifics of the synthetic route, it suggests a focus on efficiency and stereochemical control.
Q2: What are the advantages of the synthetic approach described in the first paper compared to other potential methods?
A2: The described approach using N-tert-butyloxycarbonyl-L-serine methyl ester stands out due to its high stereoselectivity, a crucial factor in synthesizing molecules with specific biological activities. [] Achieving the correct (2S,3R) configuration for D-erythro-sphinganine is essential, as the molecule's biological function is intimately tied to its stereochemistry. Additionally, the reported 68% overall yield is quite promising, indicating a relatively efficient and potentially scalable synthetic route. [] Future research can focus on further optimizing this method for industrial applications or exploring alternative routes for comparison.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)


